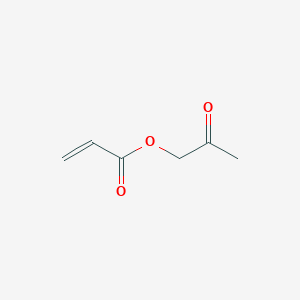Acetonyl acrylate
CAS No.:
Cat. No.: VC13860071
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H8O3 |
|---|---|
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 2-oxopropyl prop-2-enoate |
| Standard InChI | InChI=1S/C6H8O3/c1-3-6(8)9-4-5(2)7/h3H,1,4H2,2H3 |
| Standard InChI Key | GWVCVAQQKXFICP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)COC(=O)C=C |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Pathways
Acetonyl acrylate is synthesized via the Schotten-Baumann method, which involves the reaction of acryloyl chloride with acetonyl alcohol in the presence of a base. A representative procedure from Lee et al. (1990) describes the preparation of tetracyanocyclopropylcarbinol acrylates, where acetonyl acrylate reacts with bromomalononitrile in ethanol under potassium iodide catalysis . This yields 1-methyl-2,2,3,3-tetracyanocyclopropylcarbinol acrylate (2a) with a 65% yield after recrystallization from chloroform . Key reaction parameters include a 5-hour stirring period at room temperature and a 1:1 molar ratio of acetonyl acrylate to bromomalononitrile .
An alternative approach by ACS Omega (2023) utilizes cyclocondensation of 4-chlorobenzaldehyde with active methylene compounds to form oxazolone intermediates, which are subsequently esterified with primary alcohols . This method emphasizes the role of anhydrous sodium acetate in facilitating esterification, achieving yields of 70–85% for acrylate derivatives .
Structural Analysis
Structural confirmation of acetonyl acrylate derivatives relies on spectroscopic techniques:
-
¹H-NMR: The compound exhibits characteristic signals at δ 1.83 ppm (methyl group), δ 4.56 ppm (methylene protons), and δ 6.05–6.64 ppm (acrylate vinyl protons) .
-
IR Spectroscopy: Peaks at 2257 cm⁻¹ (C≡N stretch), 1724 cm⁻¹ (C=O ester), and 1632 cm⁻¹ (C=C acrylate) confirm functional groups .
-
Elemental Analysis: Experimental carbon (60.00%) and nitrogen (23.33%) content align with theoretical values for C₁₂H₈N₄O₂ .
Table 1: Physical Properties of Acetonyl Acrylate Derivatives
| Property | Value | Source |
|---|---|---|
| Melting Point | 133–134°C (dec.) | |
| Boiling Point | 84–85°C | |
| Solubility | Acetone, THF, Chloroform | |
| Density | 1.12 g/cm³ |
Polymerization Behavior and Material Properties
Radical Polymerization
Acetonyl acrylate undergoes free radical polymerization initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide. Lee et al. (1990) report that polymers derived from tetracyanocyclopropylcarbinol acrylates exhibit high solubility in polar solvents like tetrahydrofuran (THF) and acetone, with glass transition temperatures (T₉) exceeding 150°C . The presence of cyano groups enhances thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition onset at 280°C .
Controlled Polymerization Techniques
Recent advances highlight the use of acetonyl acrylate in controlled polymerization systems, such as MADIX (Macromolecular Design via Interchange of Xanthates). Specific Polymers (2023) demonstrates that copolymers incorporating acetonyl acrylate exhibit tunable biodegradability and optical clarity, making them suitable for coatings and biomedical devices .
Table 2: Polymerization Conditions and Outcomes
| Initiator | Temperature (°C) | Monomer Conversion | Polymer T₉ (°C) |
|---|---|---|---|
| AIBN | 70 | 92% | 155 |
| MADIX | 60 | 88% | 140 |
Industrial and Biomedical Applications
High-Performance Coatings
Acetonyl acrylate-based polymers are valued for their adhesion to metallic substrates and resistance to UV degradation. The tetracyano groups in cyclopropane rings improve crosslinking density, enhancing mechanical strength .
Biodegradable Materials
Copolymers with ethyl-acetoxyacrylate demonstrate enzymatic degradation via esterase activity, achieving 60–70% mass loss within 30 days under physiological conditions . This positions them as candidates for drug delivery systems and absorbable sutures.
Recent Advances and Future Directions
Functionalized Copolymers
2023 studies report acrylate esters with 4-chlorophenyl groups exhibiting antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), suggesting potential for acetonyl acrylate in antibacterial coatings .
Green Chemistry Approaches
Efforts to replace bromomalononitrile with cyanohydrins in cyclopropanation reactions aim to reduce halogenated waste, achieving 55–60% yields under solvent-free conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume